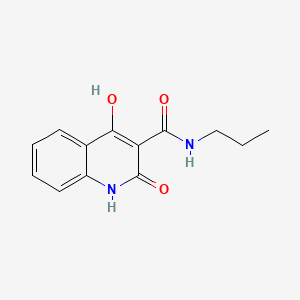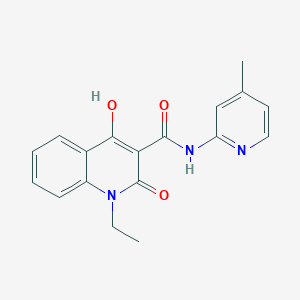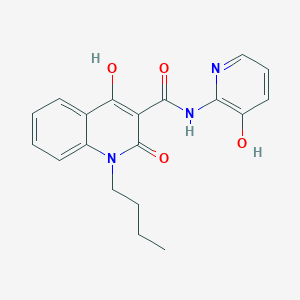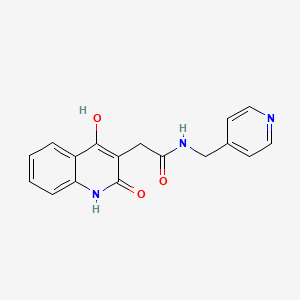
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide, also known as HNHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HNHA is a quinoline derivative that has been synthesized using various methods.
作用機序
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase pathway, which is responsible for the initiation of apoptosis. This compound also inhibits the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells, indicating its potential as a safe and effective anti-cancer agent. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide in lab experiments is its low toxicity to normal cells, which allows for higher concentrations to be used without causing harm to surrounding cells. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide research, including investigating its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. Other potential applications for this compound include the treatment of inflammatory diseases and neurological disorders.
合成法
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been synthesized using various methods, including the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-pyridinemethanol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. Another method involves the reaction of 2-amino-4-chloroquinoline with 4-pyridinemethanol in the presence of a base, followed by acetylation to obtain this compound.
科学的研究の応用
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
特性
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-10-11-5-7-18-8-6-11)9-13-16(22)12-3-1-2-4-14(12)20-17(13)23/h1-8H,9-10H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBTVJNYSRWEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

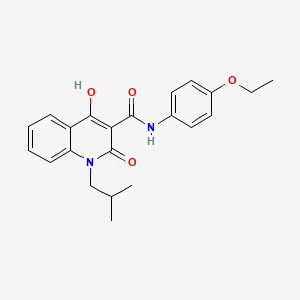

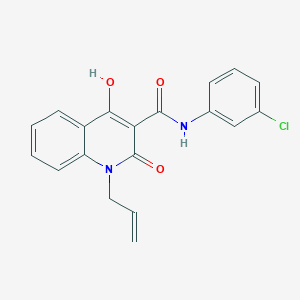
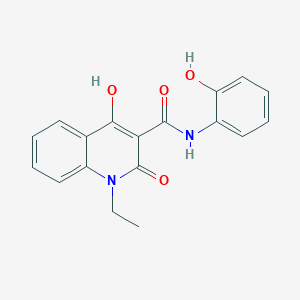


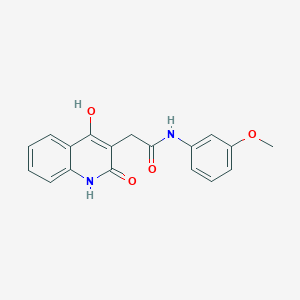
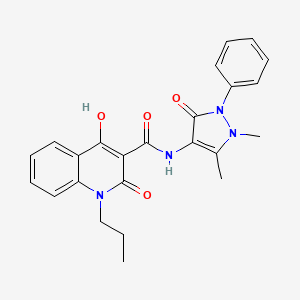
![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)

